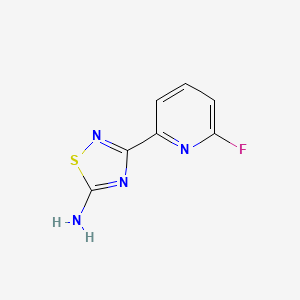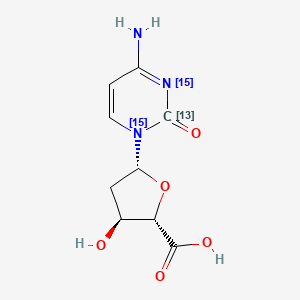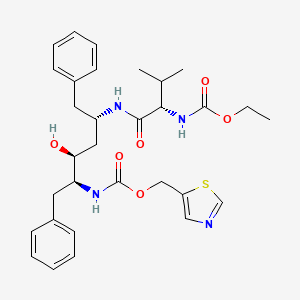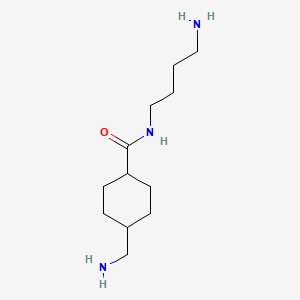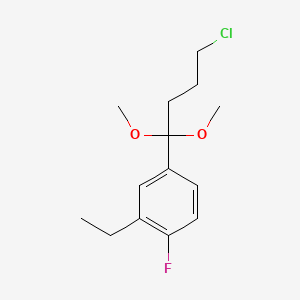
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene is an organic compound with the molecular formula C12H16ClFO2. This compound is characterized by the presence of a chloro group, a dimethoxybutyl chain, an ethyl group, and a fluorobenzene ring. It is a relatively complex molecule that can be used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-1,1-dimethoxybutane and 2-ethyl-1-fluorobenzene.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.
Quality Control: Employing rigorous quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The dimethoxybutyl chain can undergo hydrolysis to yield corresponding alcohols and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or acids.
Aplicaciones Científicas De Investigación
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The chloro and fluorobenzene groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1,1-dimethoxybutane: A simpler compound with similar functional groups.
2-Ethyl-1-fluorobenzene: Another related compound with a fluorobenzene ring.
4-Chloro-2-ethyl-1-fluorobenzene: A compound with similar structural features but different substitution patterns.
Uniqueness
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to be used in specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C14H20ClFO2 |
|---|---|
Peso molecular |
274.76 g/mol |
Nombre IUPAC |
4-(4-chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C14H20ClFO2/c1-4-11-10-12(6-7-13(11)16)14(17-2,18-3)8-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Clave InChI |
ITHJBECMZJMMIO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(CCCCl)(OC)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


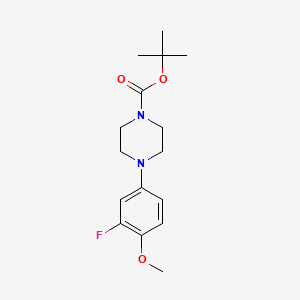
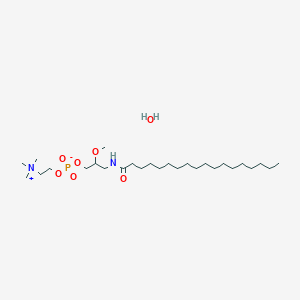
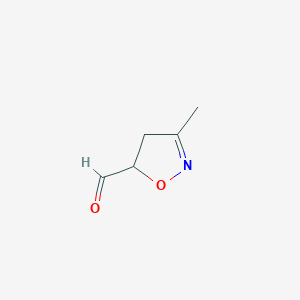
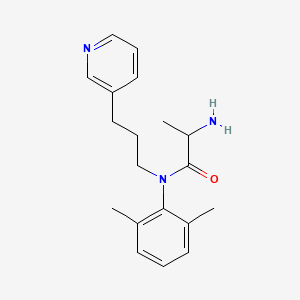

amine Hydrochloride](/img/structure/B13860843.png)
